N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure features a 3,5-dimethylphenyl group at position 3 of the pyrimidoindole ring and a thioacetamide moiety with an N-benzyl substituent. Its molecular formula is C₂₉H₂₅N₃O₂S, with a molecular weight of 479.60 g/mol.
Properties
IUPAC Name |
N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-18(2)14-20(13-17)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)34-16-23(32)28-15-19-8-4-3-5-9-19/h3-14,29H,15-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFMIKFPHHJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Benzylation: The final step involves the benzylation of the compound using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially converting it to an alcohol.
Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in cancer research, it may inhibit specific kinases or interfere with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Pyrimido[5,4-b]indole Derivatives with Varying Aromatic Substituents
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Substituents: 3-methoxyphenyl (electron-donating) on the pyrimidoindole; thiadiazolyl group on the acetamide. Molecular Weight: 518.59 g/mol. The thiadiazole ring may enhance hydrogen bonding but reduce metabolic stability .
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Substituents : Methyl group on the pyrimidoindole; trifluoromethoxyphenyl (strong electron-withdrawing) on the acetamide.
- Molecular Weight : 505.47 g/mol.
- Key Differences : Trifluoromethoxy group improves metabolic resistance but may sterically hinder target binding. Methyl on the core simplifies synthesis but reduces aromatic bulk .
Modifications in the Acetamide Side Chain
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
- Substituents : N-(4-phenylbutan-2-yl) introduces branching and an additional phenyl group.
- Molecular Weight : 531.63 g/mol.
- Key Differences : Bulkier substituent may reduce solubility but enhance hydrophobic interactions in binding pockets. The extended alkyl chain could prolong half-life .
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide
Structural and Functional Comparison Table
Biological Activity
N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and indole moieties. The compound can be synthesized through a series of condensation reactions followed by thioacetic acid derivatization. The detailed synthetic pathway includes:
- Formation of the Pyrimidine Core : Starting from appropriate aldehydes and amines.
- Indole Synthesis : Using cyclization methods to create the indole structure.
- Thioether Formation : Introducing the thio group via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : The compound showed inhibitory effects comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
These results indicate a promising potential for further development as an antibacterial agent.
Anticancer Activity
Research into the anticancer properties of similar pyrimidine derivatives has shown that they can induce apoptosis in cancer cells. For example:
- Cell Lines Tested : N-benzyl derivatives were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 5 |
| A549 | 15 | Cisplatin | 8 |
The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly enhance cytotoxicity.
Anti-inflammatory Activity
Compounds similar to N-benzyl derivatives have exhibited anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. In a study using LPS-stimulated macrophages:
| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 2500 | 500 |
| IL-6 | 2000 | 400 |
This data underscores the potential for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of N-benzyl derivatives. For example, a study published in Molecules highlighted modifications that led to increased potency against resistant bacterial strains . Another investigation into its anticancer properties revealed mechanisms involving apoptosis pathways mediated by mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
